5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 5-methyl-1-phenyl-1H-1,2,3-triazole and 2-(trifluoromethyl)aniline.
Carboxamide Formation: The carboxamide group is introduced through a coupling reaction, often using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-amine.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it useful in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways.
Medicine
Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where triazole-based drugs have shown efficacy.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl and trifluoromethyl groups, which may reduce its potency and specificity.
5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide, potentially altering its biological activity.
N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the methyl and trifluoromethyl groups in 5-methyl-1-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique. These groups can enhance the compound’s lipophilicity, binding affinity, and metabolic stability, potentially leading to improved efficacy and selectivity in its applications.
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-11-15(22-23-24(11)12-7-3-2-4-8-12)16(25)21-14-10-6-5-9-13(14)17(18,19)20/h2-10H,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSBVUSBJTVBKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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